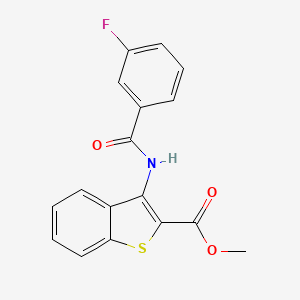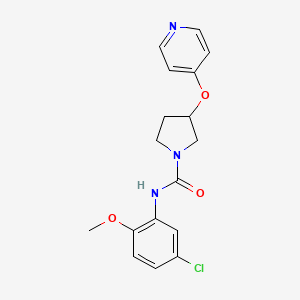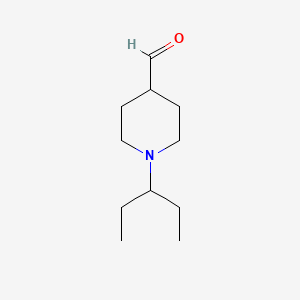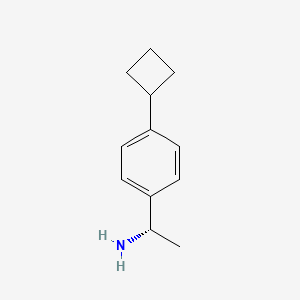
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and X-ray Crystal Structure Analysis : Novel pyrazole derivatives, including those with thiophene substituents, have been synthesized and characterized using spectral methods and X-ray diffraction. Studies reveal the molecular geometries, electronic structures, and thermal stability of these compounds, highlighting their twisted conformation and stable up to certain temperatures. The interactions within the crystal structure, such as hydrogen bond interactions, were extensively analyzed through Hirshfeld surface analysis to understand the compound's 3D network formation (Kumara et al., 2018).
Biological Activities and Applications
Antifungal and Antibacterial Properties : The synthesis and antimicrobial evaluation of pyrazole derivatives have shown potential antibacterial and antifungal activities. Compounds have been assessed against various bacterial strains and fungi, with some demonstrating promising activities. This highlights the potential of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Antidepressant Potential : A series of thiophene-bearing pyrazoline carboxamides were synthesized and evaluated for their antidepressant effects using behavioral models. The compounds showed significant antidepressant activity, suggesting their potential use in treating depression. The study also included neurotoxicity assessments to ensure safety (Mathew et al., 2014).
Enzyme Inhibitory Activities : Pyrazole-3-carboxamides, including those with thiophene substitutions, have been designed and evaluated for their enzyme inhibitory activities against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This research offers insights into the therapeutic potential of these compounds as enzyme inhibitors, which could be beneficial for treating diseases like Alzheimer's (Cetin et al., 2021).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-8-9(13(15-16)19-2)12(18)14-6-5-10(17)11-4-3-7-20-11/h3-4,7-8,10,17H,5-6H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVXEWVAZHHGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802604.png)
![4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide](/img/structure/B2802605.png)
![(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2802606.png)
![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2802607.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2802613.png)



![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)
